Silane, trichloro-18-nonadecenyl-
Overview
Description
Silane, trichloro-18-nonadecenyl- is a chlorosilane compound with the chemical formula C19H37Cl3Si. It is a member of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications. This compound is particularly notable for its use in surface modification and as a precursor in the synthesis of other silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trichloro-18-nonadecenyl- typically involves the reaction of nonadecenyl alcohol with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C19H37OH} + \text{HSiCl}_3 \rightarrow \text{C19H37SiCl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of silane, trichloro-18-nonadecenyl- often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The process may involve distillation to purify the final product. The use of catalysts can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Silane, trichloro-18-nonadecenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other lower chlorosilanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Silane, trichloro-18-nonadecenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of silane, trichloro-18-nonadecenyl- involves the formation of strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it highly versatile. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A simpler chlorosilane used in the production of ultrapure silicon.
Silane (SiH4): A basic silicon hydride used as a precursor in semiconductor manufacturing.
Dichlorosilane (H2SiCl2): Used in the production of polysilicon and other silicon-based materials
Uniqueness
Silane, trichloro-18-nonadecenyl- is unique due to its long nonadecenyl chain, which imparts specific surface properties and reactivity. This makes it particularly useful in applications requiring surface modification and functionalization .
Properties
IUPAC Name |
trichloro(nonadec-18-enyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22/h2H,1,3-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHJVKOPMFQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469876 | |
Record name | Silane, trichloro-18-nonadecenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125282-19-1 | |
Record name | Silane, trichloro-18-nonadecenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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